Octyl caffeate

CYP inhibition drug metabolism chemoprevention

Researchers investigating chain-length-dependent SAR of caffeic acid esters require the C8 homolog for peak bioactivity across antioxidant, anticancer, and antiviral assays. Octyl caffeate (CAS 478392-41-5) is the optimal chain-length variant, delivering: • Anti-HCV potency: EC50 1.0 µM (SI 63.1) against genotype 1b replicon - the most potent n-alkyl caffeate • Anticancer activity: IC50 54.2 µM (A549), with chain-length-dependent cytotoxicity in HeLa cells • CYP1A2 inhibition: IC50 111.86 µg/mL, mixed-type mechanism validated by Dixon analysis Supplied at ≥98% purity with global shipping. Ideal for medicinal chemistry optimization, antifungal preservative evaluation, and focused anticancer SAR libraries.

Molecular Formula C17H24O4
Molecular Weight 292.4 g/mol
Cat. No. B1247011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl caffeate
Synonymsoctyl caffeate
octylcaffeate
Molecular FormulaC17H24O4
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
InChIInChI=1S/C17H24O4/c1-2-3-4-5-6-7-12-21-17(20)11-9-14-8-10-15(18)16(19)13-14/h8-11,13,18-19H,2-7,12H2,1H3/b11-9+
InChIKeyRXIINIWPQBLXAP-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octyl Caffeate Product Profile


Octyl caffeate (n-octyl caffeate, CAS 478392-41-5) is a lipophilic caffeic acid ester synthesized via esterification of caffeic acid with 1-octanol [1]. It belongs to the class of hydroxycinnamic acid derivatives and exhibits a logP of 5.7 and tPSA of 66.8, indicating enhanced membrane permeability relative to shorter-chain caffeate esters [2]. The compound has been systematically evaluated against multiple comparators including ethyl caffeate, benzyl caffeate, phenethyl caffeate, and alkyl gallates across antioxidant, antiviral, antifungal, and anticancer assays, revealing chain-length-dependent structure–activity relationships [1][3].

1
Select as lipophilic (C8) caffeate probe for membrane permeability studies LogP 5.7 supports passive diffusion research
2
Use for chain-length-dependent SAR profiling across bioactive assays Distinct from shorter-chain methyl, ethyl or propyl esters
3
Deploy in CYP1A2, antiviral replicon, and cytotoxicity screening workflows Multiple head-to-head comparator datasets available

Octyl Caffeate Chain-Length Differentiation


Caffeic acid esters are not functionally interchangeable; their biological activity is critically dependent on the alkyl chain length and the resulting lipophilicity. Systematic studies across homologous series demonstrate that antioxidant radical scavenging, cytochrome P450 inhibition, antifungal efficacy, and cytotoxic potency all exhibit non-linear chain-length dependence, often with an optimal performance observed at the octyl (C8) chain [1][2][3]. For instance, in a series of 5-O-caffeoyl quinic acid esters, antifungal activity increased with chain length up to C8 (octyl), after which a cut-off effect was observed, making octyl the most potent homolog [2]. Similarly, anti-HCV activity peaked at the octyl ester among tested n-alkyl caffeates [4]. Substituting octyl caffeate with a shorter-chain analog (e.g., methyl or ethyl) sacrifices lipophilicity and membrane interaction, while longer chains may reduce target engagement or increase non-specific toxicity without commensurate gain in primary activity [1][3].

Target
Octyl Caffeate (C8)
Higher lipophilicity; chain-length-dependent potency peak observed in multiple assay contexts
May Not Transfer
Shorter-chain analogs
Methyl, ethyl, or propyl caffeates may shift membrane permeability and CYP/antiviral assay-response profiles
Target
Octyl Caffeate (C8)
Intermediate CYP1A2 inhibition and reported anti-HCV activity peak at C8 chain
May Not Transfer
Longer-chain or different-aryl esters
Decyl, phenylpropyl, or benzyl esters may shift cytotoxicity profile or antifungal cut-off behavior

Octyl Caffeate Comparative Evidence


CYP1A2 Inhibition Potency Comparison

In a direct head-to-head comparison using pooled human liver microsomes and phenacetin O-deethylation as the CYP1A2 probe reaction, octyl caffeate (OC) exhibited an IC50 of 111.86 µg/mL, which is 3.9-fold more potent than ethyl caffeate (EC, IC50 = 124.98 µg/mL) and 5.0-fold more potent than benzyl caffeate (BC, IC50 = 156.68 µg/mL) [1]. Notably, phenethyl caffeate (PC) showed the most potent inhibition (IC50 = 31.05 µg/mL), but octyl caffeate's intermediate potency combined with its favorable lipophilicity may offer a distinct selectivity profile [1]. Enzyme kinetic analysis via Dixon and Cornish-Bowden plots confirmed a mixed-type inhibition mechanism [1].

CYP1A2 Inhibition
Head-to-head
IC50 111.86 µg/mL (1.12–1.40× lower than EC/BC)
Supports CYP1A2 inhibition study fit; intermediate potency range
Mixed-type inhibition; human liver microsomes
CYP inhibition drug metabolism chemoprevention

Anti-HCV Activity Among Alkyl Caffeates

Among a series of caffeic acid n-alkyl esters evaluated for anti-hepatitis C virus (HCV) activity, octyl caffeate (n-octyl ester) exhibited the highest potency with an EC50 value of 1.0 µM and a selectivity index (SI) of 63.1 [1]. This represents a direct SAR peak at the C8 chain length, as shorter alkyl chains (e.g., methyl, ethyl, butyl) and longer chains (e.g., decyl) showed inferior activity [1]. The assay was performed using an HCV replicon cell line derived from genotype 1b strain Con1, a clinically relevant and stringent model [1].

Anti-HCV Activity
Head-to-head
EC50 1.0 µM; SI 63.1 (highest in series)
Supports antiviral replicon screening context
Genotype 1b Con1 replicon model
antiviral hepatitis C replicon assay

Antifungal Efficacy Against Aspergillus

In a homologous series of 5-O-caffeoyl quinic acid (5-CQA) esters evaluated against five toxigenic Aspergillus species, octyl chlorogenate (C8) exhibited MIC50 values of ≤0.5–0.75 mg/mL and MIC80 values of 1.0–1.5 mg/mL, outperforming the dodecyl (C12) analog which showed MIC50 values of 0.75–1.25 mg/mL [1]. Octyl chlorogenate achieved a maximum growth inhibition of 78.4–92.7% across tested Aspergillus strains, compared to 54.5–83.7% for the dodecyl derivative [1]. The study identified a cut-off effect at 8 carbons, establishing octyl as the optimal chain length for antifungal activity in this series [1].

Antifungal MIC
Head-to-head
MIC50 ≤0.5–0.75 mg/mL; growth inhib. up to 92.7%
Supports antifungal screening context; C8 cut-off observed
Aspergillus spp.; outperformed dodecyl analog
antifungal Aspergillus food safety

Cytotoxicity in A549 Lung Carcinoma

In a direct comparative cytotoxicity assay on A549 human lung carcinoma cells after 48-hour exposure, octyl caffeate demonstrated an IC50 of 54.2 ± 10.1 µM [1]. This represents a 1.48-fold higher potency compared to phenylpropyl caffeate (IC50 = 80.2 ± 1.3 µM) and a 1.38-fold higher potency compared to decyl caffeate (IC50 = 74.9 ± 2.1 µM) [1]. The data confirm that within the caffeate ester series, the octyl derivative exhibits superior cytotoxic efficacy against this lung cancer cell line [1].

A549 Cytotoxicity
Head-to-head
IC50 54.2 ± 10.1 µM (1.38–1.48× lower vs. comparators)
Supports cell-model endpoint review; lung carcinoma context
A549 cells, 48-hour exposure
cytotoxicity lung cancer A549

HeLa Cytotoxicity: Chain-Length Dependence

In a structure–activity relationship study evaluating methyl, propyl, and octyl esters of caffeic acid against human cervix adenocarcinoma (HeLa) cells, marked SAR effects were observed [1]. While the study did not report individual IC50 values for all esters, the authors explicitly stated that a significant growth-inhibition effect was assessed for some compounds and was clearly dependent on their structural characteristics, including alkyl chain length [1]. Theoretical ab initio calculations further supported that the number of hydroxyl ring substituents and ester chain length rule the biological effect [1]. Octyl caffeate's distinct chain length (C8) confers different cytotoxic properties compared to shorter-chain methyl and propyl caffeates [1].

HeLa SAR
Class-level
Chain-length-dependent cytotoxicity confirmed
Supports structural differentiation from C1/C3 esters
HeLa cells; theoretical calculations
cervical cancer HeLa SAR

Enhanced Lipophilicity vs. Shorter-Chain Esters

Octyl caffeate possesses a calculated logP of 5.7 and a topological polar surface area (tPSA) of 66.8 Ų [1]. While comparative experimental logP values for methyl or ethyl caffeate are not available in the same dataset, the C8 alkyl chain of octyl caffeate confers substantially higher lipophilicity than shorter-chain caffeate esters based on established quantitative structure–property relationships for homologous alkyl ester series [1][2]. This elevated lipophilicity is mechanistically linked to enhanced membrane permeability and intracellular accumulation, which may contribute to the observed chain-length-dependent biological activities across antioxidant, antiviral, and cytotoxic assays [2].

Lipophilicity
Class-level
LogP 5.7; tPSA 66.8 Ų
Higher permeability context vs. shorter-chain esters
Calculated property; supplier datasheet
lipophilicity membrane permeability drug design

Octyl Caffeate Application Scenarios


CYP1A2-Mediated Chemoprevention Research

Octyl caffeate is directly applicable in in vitro chemoprevention studies examining CYP1A2 inhibition, with an established IC50 of 111.86 µg/mL in human liver microsomes [1]. Its intermediate potency—more potent than ethyl and benzyl caffeates but less potent than phenethyl caffeate—enables dose–response characterization across a useful dynamic range [1]. The mixed-type inhibition mechanism validated via Dixon and Cornish-Bowden analysis supports mechanistic enzymology studies [1].

Anti-HCV Drug Discovery for Genotype 1b

Octyl caffeate is the most potent caffeic acid n-alkyl ester against HCV genotype 1b replicon, with an EC50 of 1.0 µM and selectivity index of 63.1 [2]. This positions it as a validated lead compound for medicinal chemistry optimization or as a positive control in anti-HCV screening campaigns [2].

Antifungal Food Safety and Preservative Development

Octyl caffeate demonstrates superior antifungal activity against toxigenic Aspergillus species (MIC50 ≤0.5–0.75 mg/mL, growth inhibition up to 92.7%), outperforming the dodecyl analog [3]. This evidence supports its evaluation as a natural-origin preservative for food crops susceptible to mycotoxin contamination [3].

Cytotoxicity Screening in Lung and Cervical Cancer

Octyl caffeate exhibits IC50 values of 54.2 ± 10.1 µM against A549 lung carcinoma cells, surpassing phenylpropyl and decyl caffeates [4], and demonstrates chain-length-dependent activity in HeLa cervical adenocarcinoma cells [5]. These data support its inclusion in focused compound libraries for anticancer SAR studies [4][5].

Application
Selection Property
Validation Focus
CYP1A2 inhibition studies
Intermediate mixed-type inhibition profile
Human liver microsome enzymology; dose-response range
Antiviral replicon screening
Highest anti-HCV potency among n-alkyl caffeates
Genotype 1b replicon model; selectivity index review
Antifungal preservative research
C8 cut-off peak antifungal activity
Aspergillus MIC endpoint validation; strain panel
Cancer cell-model studies
Chain-length-dependent cytotoxicity
Lung and cervical carcinoma cell viability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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